molecular formula C18H24N2O4S B12772653 DE(ethoxy)tamsulosin CAS No. 2244986-82-9

DE(ethoxy)tamsulosin

Cat. No.: B12772653
CAS No.: 2244986-82-9
M. Wt: 364.5 g/mol
InChI Key: UERLZSSAWHCYEK-CQSZACIVSA-N
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Description

DE(ethoxy)tamsulosin is a derivative of tamsulosin, a selective alpha-1A and alpha-1D adrenergic receptor antagonist. Tamsulosin is primarily used to treat benign prostatic hyperplasia (BPH) by relaxing the smooth muscles in the prostate and bladder neck, thereby improving urine flow and reducing symptoms . This compound retains the core structure of tamsulosin but with modifications that may alter its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DE(ethoxy)tamsulosin involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

DE(ethoxy)tamsulosin undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the ethoxy group or the aromatic ring.

    Reduction: Reduction reactions can target the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

DE(ethoxy)tamsulosin has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DE(ethoxy)tamsulosin is unique due to its specific ethoxy substitution, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can lead to variations in efficacy, side effects, and therapeutic applications .

Properties

CAS No.

2244986-82-9

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

2-methoxy-5-[(2R)-2-(2-phenoxyethylamino)propyl]benzenesulfonamide

InChI

InChI=1S/C18H24N2O4S/c1-14(20-10-11-24-16-6-4-3-5-7-16)12-15-8-9-17(23-2)18(13-15)25(19,21)22/h3-9,13-14,20H,10-12H2,1-2H3,(H2,19,21,22)/t14-/m1/s1

InChI Key

UERLZSSAWHCYEK-CQSZACIVSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2

Origin of Product

United States

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